(4R,4'R)-2,2'-Bis(2-fluorophenyl)-4,4',5,5'-tetrahydro-4,4'-bioxazole
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Overview
Description
(4R,4’R)-2,2’-Bis(2-fluorophenyl)-4,4’,5,5’-tetrahydro-4,4’-bioxazole is a chiral compound characterized by the presence of two fluorophenyl groups and a bioxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4’R)-2,2’-Bis(2-fluorophenyl)-4,4’,5,5’-tetrahydro-4,4’-bioxazole typically involves the reaction of 2-fluorobenzaldehyde with an appropriate chiral amine under acidic conditions to form the intermediate Schiff base. This intermediate is then cyclized under basic conditions to yield the desired bioxazole compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4R,4’R)-2,2’-Bis(2-fluorophenyl)-4,4’,5,5’-tetrahydro-4,4’-bioxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl groups can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions typically result in the replacement of the fluorine atoms with other functional groups.
Scientific Research Applications
(4R,4’R)-2,2’-Bis(2-fluorophenyl)-4,4’,5,5’-tetrahydro-4,4’-bioxazole has several scientific research applications:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4R,4’R)-2,2’-Bis(2-fluorophenyl)-4,4’,5,5’-tetrahydro-4,4’-bioxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (4R,4’R)-2,2’-Bis(2-chlorophenyl)-4,4’,5,5’-tetrahydro-4,4’-bioxazole
- (4R,4’R)-2,2’-Bis(2-bromophenyl)-4,4’,5,5’-tetrahydro-4,4’-bioxazole
- (4R,4’R)-2,2’-Bis(2-methylphenyl)-4,4’,5,5’-tetrahydro-4,4’-bioxazole
Uniqueness
(4R,4’R)-2,2’-Bis(2-fluorophenyl)-4,4’,5,5’-tetrahydro-4,4’-bioxazole is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H14F2N2O2 |
---|---|
Molecular Weight |
328.3 g/mol |
IUPAC Name |
2-(2-fluorophenyl)-4-[2-(2-fluorophenyl)-4,5-dihydro-1,3-oxazol-4-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C18H14F2N2O2/c19-13-7-3-1-5-11(13)17-21-15(9-23-17)16-10-24-18(22-16)12-6-2-4-8-14(12)20/h1-8,15-16H,9-10H2 |
InChI Key |
BGEBBOLRVOCQDU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N=C(O1)C2=CC=CC=C2F)C3COC(=N3)C4=CC=CC=C4F |
Origin of Product |
United States |
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